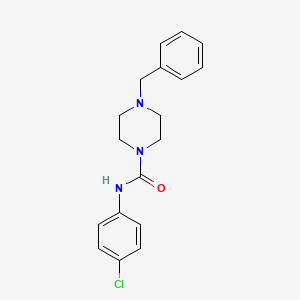
N-(3-chloro-2-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. It may also inhibit the production of pro-inflammatory cytokines and modulate the immune response.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli. In addition, it has been shown to reduce inflammation and oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chloro-2-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide in lab experiments is its potential as a fluorescent probe for detecting metal ions in biological samples. It is also relatively easy to synthesize and has been found to exhibit potent antimicrobial and anti-inflammatory properties. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for the research on N-(3-chloro-2-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide. One direction is to further investigate its potential as a fluorescent probe for detecting metal ions in biological samples. Another direction is to elucidate its mechanism of action and explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, more studies are needed to evaluate its safety and toxicity in vivo.
Méthodes De Synthèse
The synthesis of N-(3-chloro-2-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of triethylamine and dichloromethane. The resulting intermediate is then reacted with 3-chloro-2-methylbenzoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and dimethylformamide (DMF) to yield the final product.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antimicrobial, anti-inflammatory, and anticancer properties. In addition, it has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological samples.
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-10-11(17)5-4-6-12(10)18-15(20)9-19-13-7-2-3-8-14(13)22-16(19)21/h2-8H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMAHOVQZLVQNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B5683827.png)
![3-{4-methyl-5-[(2-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5683833.png)

![2-(2,3-dimethylphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5683849.png)


![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-4-chloro-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5683865.png)
![9-[(3,5-difluoropyridin-2-yl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5683884.png)
![1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5683886.png)
![1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine](/img/structure/B5683890.png)
![2-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]-1-benzofuran-5-carboxamide](/img/structure/B5683913.png)


![({5-[1-(1-benzothien-2-ylcarbonyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5683925.png)